1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its CAS registry number, which is a unique identifier for chemical substances.
Synthesis Analysis
The synthesis of a compound involves a detailed examination of the methods used to create it. This could involve multi-step organic reactions, with each step requiring specific reagents and conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).Scientific Research Applications
Synthesis of Complex Molecules
The compound has been utilized as a precursor in the synthesis of novel chemical entities. For instance, research conducted by Rahmani et al. (2018) demonstrated its use in an efficient synthesis of pyridine-pyrimidines and their bis-derivatives under microwave irradiation and solvent-free conditions, showcasing its role in facilitating multicomponent reactions (Rahmani et al., 2018). Similarly, Zamora et al. (2004) explored the reactivity of related pyrazolylamine ligands with rhodium(I) complexes, contributing to the development of coordination compounds with potential catalytic applications (Zamora et al., 2004).
Catalysis
The compound has found use in catalytic processes, facilitating the synthesis of heterocyclic compounds. A notable study by Gunasekaran et al. (2014) highlighted its role in l-proline-catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines, demonstrating its versatility in organic synthesis (Gunasekaran et al., 2014).
Molecular Structure Investigations
Shawish et al. (2021) conducted a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, where the compound's derivatives were analyzed for their molecular structures using X-ray crystallography and DFT calculations. This research underscores the importance of such compounds in understanding molecular interactions and designing materials with specific properties (Shawish et al., 2021).
Biological Activity
Although the request excluded information related to drug use and side effects, it's worth mentioning that derivatives of 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been explored for their potential biological activities. For instance, Liu et al. (2016) synthesized a derivative with significant inhibition against certain cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Liu et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This could involve a discussion of potential applications for the compound, areas where further research is needed, or new methods for its synthesis.
properties
IUPAC Name |
2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)11-12(2)5(3)10/h10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLFNOIUGQYYQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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